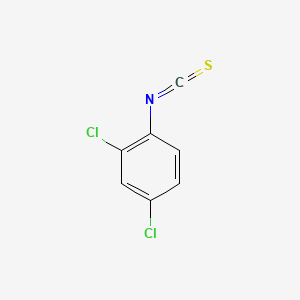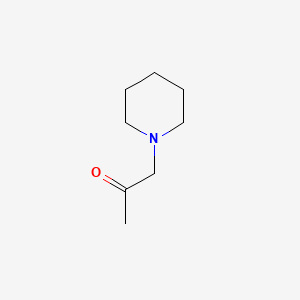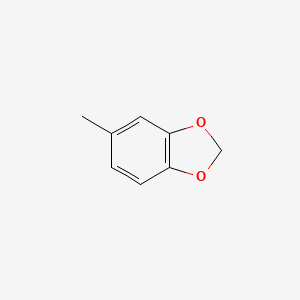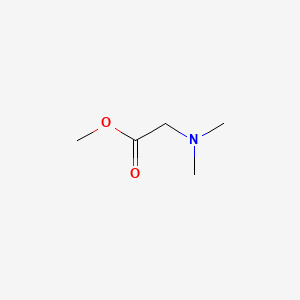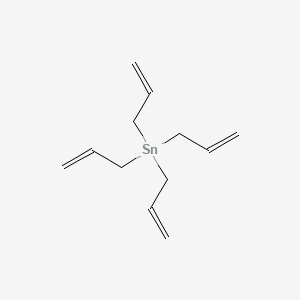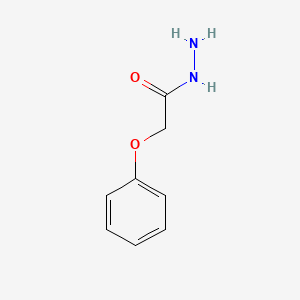
2-Phenoxyacetohydrazide
Vue d'ensemble
Description
2-Phenoxyacetohydrazide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of phenoxyacetic acid and hydrazine, characterized by the presence of a phenoxy group attached to an acetohydrazide moiety
Mécanisme D'action
Target of Action
2-Phenoxyacetohydrazide has been identified as an inhibitor of the Staphylococcus aureus MurD enzyme . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, an integral part of the bacterial cell envelope, which is critical for maintaining cell wall structural integrity . It also exhibits activity against Trypanosoma cruzi , a parasite responsible for Chagas disease .
Mode of Action
The compound interacts with the MurD enzyme in Staphylococcus aureus, inhibiting its function . The carboxyl group of the nucleotide precursor is activated by ATP, leading to the formation of an acyl phosphate intermediate and adenosine diphosphate (ADP). The acyl phosphate is then attacked by the amino group of the incoming amino acid, resulting in the formation of a high-energy tetrahedral intermediate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway in bacteria . This pathway involves the successive addition of L-alanine, D-glutamic acid (D-Glu), and L-lysine in Gram-positive bacteria, and D-alanine-D-alanine to the growing UDP-N-acetyl muramic acid (UDP-MurNAc) by ATP-dependent bacterial Mur ligases (MurC-F) .
Pharmacokinetics
The compound’s inhibitory activity against the murd enzyme and trypanosoma cruzi suggests that it may have suitable bioavailability .
Result of Action
The inhibition of the MurD enzyme by this compound disrupts the biosynthesis of peptidoglycan, affecting the structural integrity of the bacterial cell wall . This results in antibacterial activity against Staphylococcus aureus . Additionally, the compound exhibits antitrypanosomal activity, indicating potential efficacy against Chagas disease .
Analyse Biochimique
Biochemical Properties
2-Phenoxyacetohydrazide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides. This compound acts as an inhibitor of β-glucuronidase, thereby affecting the breakdown of glucuronides . This interaction is crucial for understanding the compound’s potential therapeutic applications and its role in metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of certain cancer cell lines by interfering with their metabolic pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, altering their activity. For example, it inhibits the activity of β-glucuronidase by binding to its active site, preventing the enzyme from catalyzing the hydrolysis of glucuronides . This inhibition is crucial for its therapeutic potential in treating diseases associated with elevated β-glucuronidase activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications and its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of β-glucuronidase affects the metabolism of glucuronides, leading to altered levels of these metabolites in cells . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and its effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects. For example, it may localize to the lysosomes, where it inhibits β-glucuronidase activity . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenoxyacetohydrazide can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:
Phenoxyacetic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sodium ethoxide can enhance the reaction rate and yield. The product is typically purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenoxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxyacetohydrazides.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has shown promise as an inhibitor of certain enzymes, such as β-glucuronidase.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Comparaison Avec Des Composés Similaires
2-Phenoxyacetohydrazide can be compared with other hydrazide derivatives:
Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the phenoxy group, which affects its reactivity and applications.
Acetohydrazide: This simpler compound does not have the phenoxy group, making it less versatile in certain chemical reactions.
Uniqueness: The presence of the phenoxy group in this compound imparts unique chemical properties, making it more reactive in nucleophilic substitution reactions and enhancing its potential as a pharmaceutical agent.
Propriétés
IUPAC Name |
2-phenoxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSONSBDQIFBIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196893 | |
| Record name | Acetic acid, phenoxy-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-55-5 | |
| Record name | Acetic acid, phenoxy-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxyacetic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, phenoxy-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYACETOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H72K4AR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Phenoxyacetohydrazide?
A1: this compound (C8H10N2O2) has a molecular weight of 166.18 g/mol. The acetohydrazide group in this molecule is almost planar []. Spectroscopic data, including IR, 1H NMR, and mass spectral data, have been used to confirm the chemical structures of derivatives of this compound [, ].
Q2: How does the structure of this compound influence its crystal structure?
A2: In its crystal structure, this compound molecules are linked together through a network of intermolecular hydrogen bonds. These hydrogen bonds, specifically C—H⋯O, N—H⋯O, and N—H⋯N interactions, contribute to the formation of infinite sheets within the crystal lattice. These sheets are oriented parallel to the (001) plane [].
Q3: Has this compound been explored as a ligand in coordination chemistry?
A3: Yes, this compound can act as a ligand in coordination complexes. For example, a derivative, (2-hydroxybenzylidene)-2-phenoxyacetohydrazide (Hsa), has been used to synthesize copper complexes []. In these complexes, Hsa acts as a bridging ligand, facilitating the formation of diverse structures ranging from binuclear clusters to infinite chains.
Q4: Can this compound be used in the synthesis of heterocyclic compounds?
A4: Derivatives of this compound have shown utility in synthesizing heterocyclic compounds. For instance, they have been employed in a tandem aza-Wittig reaction followed by an annulation reaction, ultimately leading to the formation of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives []. This synthetic strategy highlights the versatility of this compound derivatives in accessing complex molecular architectures.
Q5: Have any biological activities been reported for compounds derived from this compound?
A5: Researchers have synthesized several derivatives of this compound and investigated their potential antimicrobial activities [, ]. These studies involved evaluating the compounds' efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. While specific results varied depending on the substitutions present on the this compound scaffold, some derivatives demonstrated promising activity against the tested microbial strains.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


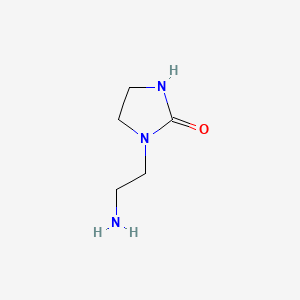
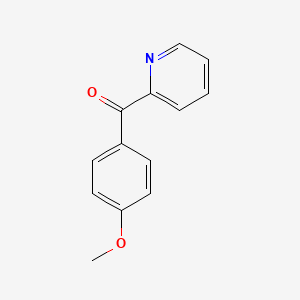
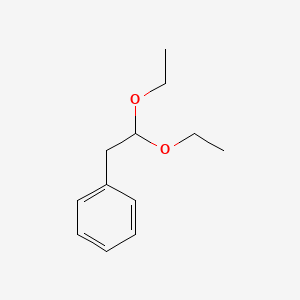
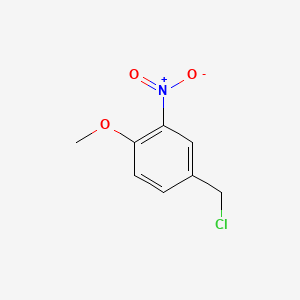
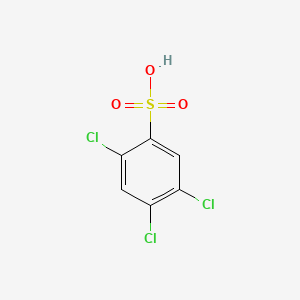
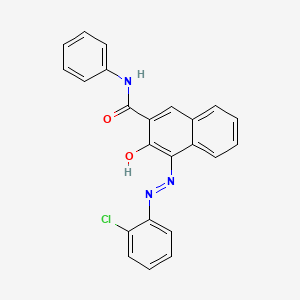
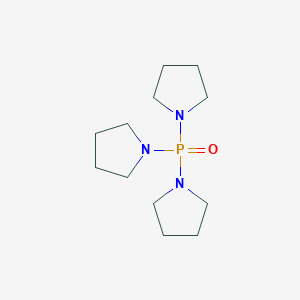
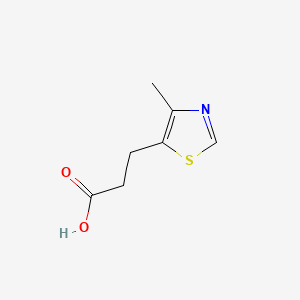
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)
